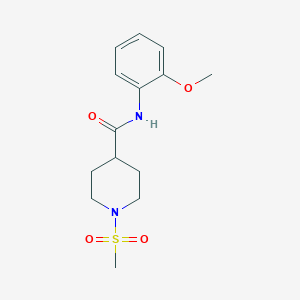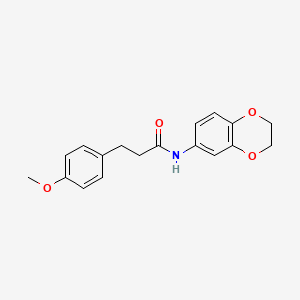![molecular formula C15H13NO5 B5769518 5-hydroxy-2-[(2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5769518.png)
5-hydroxy-2-[(2-methoxybenzoyl)amino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-hydroxy-2-[(2-methoxybenzoyl)amino]benzoic acid, commonly known as HMB, is a naturally occurring compound that is synthesized in the human body from the amino acid leucine. HMB has been extensively studied for its potential applications in the fields of sports nutrition, muscle wasting, and aging.
Applications De Recherche Scientifique
HMB has been extensively studied for its potential applications in sports nutrition, muscle wasting, and aging. In sports nutrition, HMB has been shown to improve muscle strength, increase lean body mass, and reduce muscle damage and soreness. In muscle wasting, HMB has been shown to improve muscle protein synthesis and reduce muscle breakdown. In aging, HMB has been shown to improve muscle function, reduce inflammation, and improve immune function.
Mécanisme D'action
The mechanism of action of HMB is not fully understood, but it is believed to work through several different pathways. HMB has been shown to activate the mTOR pathway, which is involved in muscle protein synthesis. HMB has also been shown to reduce the activity of enzymes that break down muscle protein, such as the ubiquitin-proteasome system. Additionally, HMB has been shown to reduce inflammation and oxidative stress, which can contribute to muscle damage and aging.
Biochemical and Physiological Effects
HMB has several biochemical and physiological effects in the body. HMB has been shown to increase the activity of enzymes involved in muscle protein synthesis, such as Akt and mTOR. HMB has also been shown to reduce the activity of enzymes that break down muscle protein, such as the ubiquitin-proteasome system. Additionally, HMB has been shown to reduce inflammation and oxidative stress, which can contribute to muscle damage and aging.
Avantages Et Limitations Des Expériences En Laboratoire
HMB has several advantages for lab experiments. HMB is a naturally occurring compound in the human body, which makes it easy to study its effects in vivo. HMB is also relatively stable and easy to synthesize, which makes it easy to use in lab experiments. However, there are some limitations to using HMB in lab experiments. HMB has a short half-life in the body, which can make it difficult to study its long-term effects. Additionally, HMB has several different mechanisms of action, which can make it difficult to isolate its specific effects.
Orientations Futures
There are several future directions for research on HMB. One area of research is the potential use of HMB in the treatment of muscle wasting and aging. Another area of research is the potential use of HMB in the prevention of muscle damage and soreness in athletes. Additionally, there is a need for more research on the mechanisms of action of HMB, as well as its long-term effects on the body.
Conclusion
In conclusion, HMB is a naturally occurring compound that has been extensively studied for its potential applications in sports nutrition, muscle wasting, and aging. HMB has several biochemical and physiological effects in the body, and its mechanism of action is not fully understood. While there are some limitations to using HMB in lab experiments, there are several future directions for research on this compound.
Méthodes De Synthèse
HMB can be synthesized through the condensation of 2-methoxybenzoic acid with glycine, followed by the oxidation of the resulting N-benzoyl glycine to form HMB. Alternatively, HMB can be synthesized through the oxidation of leucine in the presence of an enzyme called α-ketoisocaproate oxygenase.
Propriétés
IUPAC Name |
5-hydroxy-2-[(2-methoxybenzoyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-21-13-5-3-2-4-10(13)14(18)16-12-7-6-9(17)8-11(12)15(19)20/h2-8,17H,1H3,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHSIAAMBIYZFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(1,3-benzothiazol-2-yl)phenoxy]acetic acid](/img/structure/B5769435.png)

![N-(3-{N-[(4-chloro-3-methylphenoxy)acetyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5769449.png)

![dimethyl 2-[(2-fluorobenzoyl)amino]terephthalate](/img/structure/B5769460.png)

![1-benzyl-2-imino-8-methyl-3-[(4-methylphenyl)sulfonyl]-1,2-dihydro-5H-dipyrido[1,2-a:2',3'-d]pyrimidin-5-one](/img/structure/B5769466.png)
![N-[2-(acetylamino)phenyl]-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B5769472.png)
![4-{[(anilinocarbonothioyl)amino]methyl}benzoic acid](/img/structure/B5769488.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B5769496.png)

![4-[(4-hydroxybenzoyl)amino]benzoic acid](/img/structure/B5769509.png)

![2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B5769522.png)